molecular formula C11H5ClF3NO2 B1634787 1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione CAS No. 34520-60-0

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione

Cat. No.: B1634787
CAS No.: 34520-60-0
M. Wt: 275.61 g/mol
InChI Key: FOXJLKZHQDGHLK-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-2,5-dione core substituted with a 2-chloro-5-trifluoromethylphenyl group.

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-7-2-1-6(11(13,14)15)5-8(7)16-9(17)3-4-10(16)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXJLKZHQDGHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N2C(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189566
Record name 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34520-60-0
Record name 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34520-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Functionalization of Phenylpyrrole Precursors

Alternative routes involve sequential halogenation and trifluoromethylation of phenylpyrrole intermediates. For example, 1-(2-chlorophenyl)pyrrole-2,5-dione may undergo electrophilic substitution using trifluoromethylating agents like CF₃I in the presence of CuI catalysts.

Key Steps:

  • Synthesis of 1-(2-chlorophenyl)pyrrole-2,5-dione via Friedel-Crafts acylation.
  • Regioselective trifluoromethylation at the para position relative to the chloro group.

Challenges:

  • Competing side reactions at ortho and meta positions.
  • Requirement for anhydrous conditions to prevent hydrolysis.

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize solvent-free methodologies to enhance sustainability. A three-component reaction protocol, inspired by solvent-free pyrrole syntheses, has been adapted for this compound.

Procedure:

  • Mix equimolar quantities of 2-chloro-5-trifluoromethyl-benzoyl chloride, pyrrole, and potassium hydroxide (0.1 equiv).
  • Heat at 120°C under mechanical stirring for 30 minutes.
  • Purify via recrystallization from ethanol.

Advantages:

  • Eliminates toxic solvents.
  • Reduces reaction time by 50% compared to traditional methods.

Industrial-Scale Production Techniques

For bulk synthesis, continuous flow reactors are preferred over batch processes. These systems improve heat transfer and minimize side reactions, critical for maintaining the integrity of the trifluoromethyl group.

Optimized Parameters:

Parameter Value
Residence Time 10–15 minutes
Temperature 80–100°C
Catalyst Heterogeneous ZnCl₂
Throughput 5–10 kg/h

Purification and Characterization

Crude product purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Analytical data from the literature confirm structural integrity:

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, Ar-H), 7.62 (s, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 6.45 (s, 2H, pyrrole-H).
  • MS (ESI): m/z 275.61 [M+H]⁺.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Conditions Advantages Limitations Source
Cyclocondensation Et₃N, THF, 25°C High regioselectivity Requires toxic solvents
Solvent-Free KOH, 120°C, neat Environmentally friendly Lower yield
Continuous Flow ZnCl₂, 100°C Scalable for industry High equipment cost

Chemical Reactions Analysis

Cyclization Mechanism

The pyrrole ring forms via a domino reaction sequence :

  • Nucleophilic attack : A nitrogen nucleophile (e.g., from morpholine or an amine) attacks an electrophilic carbonyl carbon .

  • Enamine formation : Intermediate undergoes tautomerization to form an enamine .

  • Intramolecular cyclization : A 5-exo-trig cyclization forms the pyrrole ring .

Substitution Reactions

  • Chlorination : The chloro group at position 2 is introduced via electrophilic substitution, stabilized by the trifluoromethyl group’s electron-withdrawing effect .

  • Trifluoromethylation : The CF₃ group at position 5 is introduced through directed substitution, leveraging the phenyl ring’s electronic environment .

Functional Group Interactions

  • Carbonyl groups (C=O) : React with nucleophiles (e.g., amines) via nucleophilic acyl substitution .

  • Chloro group : Acts as a leaving group in substitution reactions under basic conditions .

  • Trifluoromethyl group : Enhances lipophilicity and stabilizes adjacent groups via electron withdrawal .

Reaction with Biological Targets

Derivatives of pyrrole-2,5-dione (e.g., 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione) exhibit tyrosine kinase inhibition by binding ATP-binding domains of EGFR and VEGFR2 . This suggests potential therapeutic applications for analogous compounds.

PropertyImpact on Reactivity
Carbonyl groupsFacilitate nucleophilic attacks
Trifluoromethyl groupIncreases hydrophobicity and stability
Chloro groupEnables substitution reactions

Thermodynamic and Kinetic Data

Experimental and computational studies highlight:

  • ΔG° values : For cyclization steps, ΔG° ranges from −2.36 to −13.50 kcal/mol, indicating thermodynamically favorable processes .

  • Stability : The compound exhibits high stability due to conjugation between carbonyl groups and the aromatic pyrrole ring .

ReactionΔG° (kcal/mol)Reference
Cyclization (5a→1a)−2.53
Cyclization (5b→1b)−13.50

Analytical Characterization

  • NMR : Used to confirm regiochemistry and substituent positions (e.g., ¹³C NMR for carbonyl carbons) .

  • Mass spectrometry : Molecular ion peak at m/z 274.996 (exact mass) .

  • Solubility : Slightly soluble in water, soluble in organic solvents (e.g., DMSO, DMF).

Scientific Research Applications

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

    Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrrole-2,5-dione derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Synthetic Method Reported Activity Key Reference
1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione 2-Chloro-5-trifluoromethylphenyl Not explicitly reported (hypothesized via nucleophilic substitution) N/A (theoretical interest) N/A
1-[4-(5-Phenyl-4,5-dihydro-1H-pyrazole)-phenyl]-pyrrole-2,5-dione 4-(5-Phenyl-dihydropyrazole)phenyl Multi-component reaction in water Antiviral (e.g., against HSV) Dholakiya et al., 2014
(Z)-5-arylaminomethylene pyrimidine-2,4,6-trione Arylaminomethylene-pyrimidine trione Green chemistry protocol Not specified Dholakiya et al., 2014

Key Observations:

Substituent Effects on Reactivity and Activity: The 2-chloro-5-trifluoromethylphenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity or stabilize intermediates in synthetic pathways. In contrast, the 4-(5-phenyl-dihydropyrazole)phenyl substituent in the analog studied by Dholakiya et al. The trifluoromethyl group may improve metabolic stability and lipophilicity compared to non-fluorinated analogs, a feature often exploited in drug design.

Synthetic Accessibility: The synthesis of pyrrole-2,5-dione derivatives often employs multi-component reactions (MCRs) in eco-friendly solvents like water, as demonstrated in Dholakiya’s work on antiviral compounds .

Biological Activity: The antiviral activity of the 4-(5-phenyl-dihydropyrazole)phenyl analog suggests that pyrrole-2,5-dione derivatives can target viral enzymes or host-cell interactions.

Biological Activity

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione, with the CAS number 34520-60-0, is an organic compound characterized by a pyrrole ring substituted with a 2-chloro-5-trifluoromethyl-phenyl group. This compound has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities.

PropertyValue
Molecular FormulaC₁₁H₅ClF₃NO₂
Molecular Weight275.61 g/mol
InChI KeyFOXJLKZHQDGHLK-UHFFFAOYSA-N
Boiling PointNot specified
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which facilitates effective interactions with biological targets, potentially modulating various biological pathways .

Research Findings

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, the presence of halogen substituents like chlorine can enhance the antibacterial efficacy against various pathogens.
  • Anticancer Potential : Preliminary research suggests that pyrrole derivatives may exhibit cytotoxic effects on cancer cell lines. The specific mechanisms by which this compound exerts anticancer effects remain to be fully elucidated but may involve apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in disease pathways. For example, it may act as a competitive inhibitor for certain kinases or phosphatases, which are critical in cancer and inflammatory processes .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests its utility in developing new antimicrobial agents.
  • Cancer Research : In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in human cancer cell lines. The exact pathways involved are under investigation, but initial results are promising for further development into therapeutic agents .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for synthesizing novel pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Comparison with Similar Compounds

Compound NameStructure SimilarityBiological Activity
2-Chloro-5-trifluoromethyl-phenyl-pyrroleLacks dione functionalityModerate antibacterial
1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrolidineReduced formLower cytotoxicity
2-Chloro-5-trifluoromethyl-phenyl-pyrrole-2,5-dionePositional isomerVaries based on substitution

Q & A

Q. Advanced Research Focus

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring to enhance binding to PKC’s catalytic domain, as seen in related PKC inhibitors .
  • Scaffold Hybridization : Combine the pyrrole-dione core with HIV-1 integrase-targeting motifs (e.g., fluorophenyl groups) to improve antiviral potency, as demonstrated in hydrazone-cycloaddition derivatives .
  • Computational Docking : Use molecular dynamics simulations to predict interactions with PKC isoforms or viral enzymes .

What strategies enable radiofluorination of this compound for use in peptide/protein labeling?

Advanced Research Focus
Maleimide groups in analogous compounds (e.g., [18F]FPyMe) are conjugated via thiol-Michael addition. Key steps:

Prosthetic Group Design : Attach ¹⁸F-labeled fluoropyridine or benzamidoethylmaleimide to the pyrrole-dione core .

Radiosynthesis : Optimize reaction time and temperature (e.g., 40°C, 20 min) to achieve >90% radiochemical yield .

Quality Control : Use radio-TLC/HPLC to confirm labeling efficiency and stability in physiological buffers .

How do researchers assess the compound’s toxicity profile in preclinical models?

Q. Basic Research Focus

  • MTT Assay : Measures mitochondrial dysfunction in human cell lines (e.g., IC₅₀ determination in HCT116) .
  • Ames Test : Evaluates mutagenicity using Salmonella typhimurium strains.
  • Hematoxylin-Eosin Staining : Detects organ-specific cytotoxicity in ex vivo tissue models .

What formulation challenges arise due to the compound’s hydrophobicity, and how are they addressed?

Q. Advanced Research Focus

  • Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve aqueous solubility and bioavailability.
  • Co-Solvent Systems : Employ DMSO-ethanol-water gradients (e.g., 10:30:60 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid solvent toxicity .
  • Solid Dispersion : Mix with hydrophilic carriers (e.g., PVP-K30) via spray-drying to enhance dissolution rates .

How can researchers validate target engagement in PKC-dependent pathways?

Q. Advanced Research Focus

  • Kinase Activity Assays : Measure PKC-α/β inhibition using fluorescence-based ADP-Glo™ kits with purified enzymes .
  • siRNA Knockdown : Compare apoptotic responses in PKC-silenced vs. wild-type cells to confirm on-target effects .
  • Phosphoproteomics : Use LC-MS/MS to quantify downstream phosphorylation changes (e.g., ERK, AKT) .

What in vivo models are suitable for testing this compound’s efficacy against diabetic complications?

Q. Advanced Research Focus

  • STZ-Induced Diabetic Rats : Monitor renal fibrosis (via collagen IV immunohistochemistry) and retinopathy (optical coherence tomography) after 4-week dosing .
  • Db/db Mice : Evaluate metabolic endpoints (HbA1c, insulin sensitivity) and PKC-β activation in retinal tissues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione

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